molecular formula C15H14F2N2O2S B14017907 N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide

N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B14017907
M. Wt: 324.3 g/mol
InChI Key: XQCAIYHKHXUUKS-WQRHYEAKSA-N
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Description

N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a difluorophenyl group and a sulfonamide moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide typically involves the condensation reaction between 2,4-difluoroaniline and 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby exerting its biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide is unique due to its combination of a difluorophenyl group and a sulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C15H14F2N2O2S

Molecular Weight

324.3 g/mol

IUPAC Name

N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H14F2N2O2S/c1-10-3-6-13(7-4-10)22(20,21)19-18-11(2)14-8-5-12(16)9-15(14)17/h3-9,19H,1-2H3/b18-11-

InChI Key

XQCAIYHKHXUUKS-WQRHYEAKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C2=C(C=C(C=C2)F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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